Enhanced Lipophilicity (LogP) Relative to Ortho and N-Substituted Analogs
The lipophilicity of 4-(2,2,2-trifluoroethyl)aniline, as measured by its calculated LogP, demonstrates a quantifiable advantage over its ortho-substituted isomer and N-substituted analog. Specifically, the target compound exhibits a LogP of 2.95 , which is 0.65 log units higher than the LogP of 2.30 for 2-(2,2,2-trifluoroethyl)aniline [1], and 0.22-0.52 log units higher than the LogP range of 2.43-2.73 for N-(2,2,2-trifluoroethyl)aniline [2]. A difference of 0.5-0.6 log units corresponds to a more than threefold increase in partition coefficient, which can translate into significantly improved membrane permeability and bioavailability for drug molecules incorporating this moiety.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.95 (XLogP3 = 2.5) |
| Comparator Or Baseline | 2-(2,2,2-trifluoroethyl)aniline: XLogP3 = 2.3; N-(2,2,2-trifluoroethyl)aniline: LogP = 2.43-2.73 |
| Quantified Difference | ΔLogP = +0.65 vs. ortho isomer; +0.22 to +0.52 vs. N-substituted analog |
| Conditions | Calculated values from Chemsrc (LogP), PubChem (XLogP3), Chembase (LogP), and Chemsrc (LogP). |
Why This Matters
Higher lipophilicity directly enhances the ability of drug candidates to cross biological membranes, a critical factor for oral bioavailability and target engagement.
- [1] PubChem. (2025). 2-(2,2,2-Trifluoroethyl)aniline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21327126 View Source
- [2] Chemsrc. (n.d.). N-(2,2,2-trifluoroethyl)aniline. Retrieved from https://m.chemsrc.com/en/cas/351-61-1_950481.html View Source
